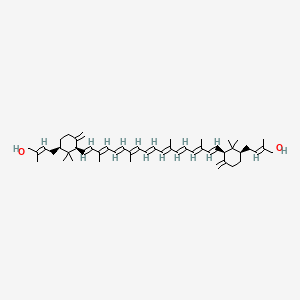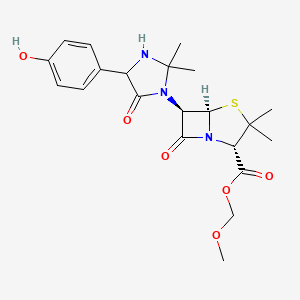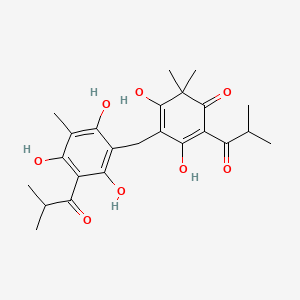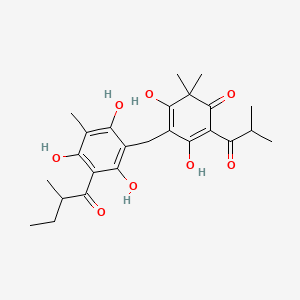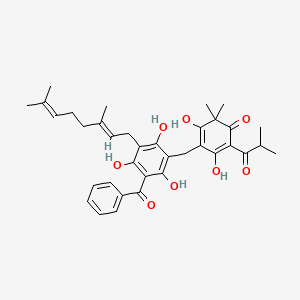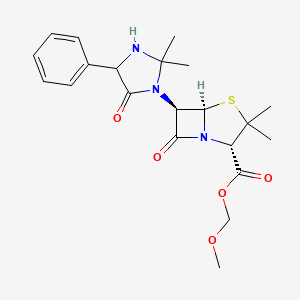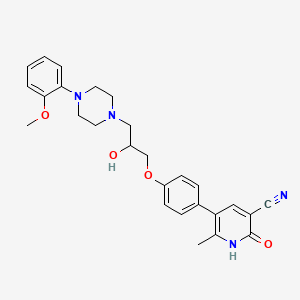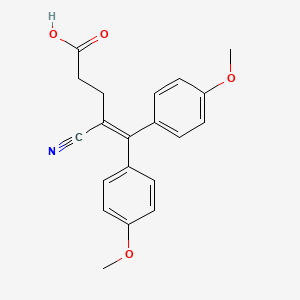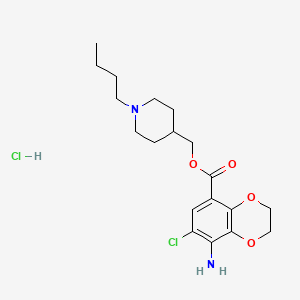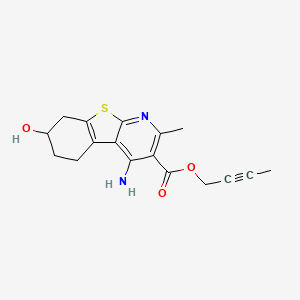![molecular formula C18H21NO B1680856 1-[2-(4-フェニルフェノキシ)エチル]ピロリジン CAS No. 262451-89-8](/img/structure/B1680856.png)
1-[2-(4-フェニルフェノキシ)エチル]ピロリジン
概要
説明
SC 22716 is a chemical compound with the molecular formula C18H21NO. It is known for its role as a potent inhibitor of leukotriene A4 hydrolase, an enzyme involved in the inflammatory response. This compound has garnered significant interest in the scientific community due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases such as inflammatory bowel disease and psoriasis .
科学的研究の応用
SC 22716 has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
作用機序
Target of Action
The primary target of SC 22716 is Leukotriene A4 (LTA4) hydrolase , a 69 kDa zinc-containing enzyme . It plays a crucial role in the biosynthesis of Leukotriene B4 (LTB4), a pro-inflammatory mediator .
Mode of Action
SC 22716 acts as a potent, competitive, and reversible inhibitor of the hydrolase and peptidase activities of human LTA4 hydrolase . By inhibiting LTA4 hydrolase, SC 22716 suppresses the production of LTB4 .
Biochemical Pathways
The action of LTA4 hydrolase is the rate-limiting step for LTB4 production . LTB4 is a 5-lipoxygenase (5-LO)-derived metabolite of arachidonic acid, synthesized by various cell types, including eosinophils, neutrophils, and macrophages . By inhibiting LTA4 hydrolase, SC 22716 preferentially blocks the formation of LTB4 .
Result of Action
The inhibition of LTA4 hydrolase by SC 22716 leads to the suppression of LTB4 production . LTB4 is a potent stimulant of human neutrophils, inducing chemotaxis, aggregation, degranulation, adherence, and priming of inflammatory cells . Therefore, the suppression of LTB4 production may alleviate these inflammatory responses.
生化学分析
Biochemical Properties
1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine plays a significant role in biochemical reactions. It interacts with the enzyme leukotriene A4 (LTA4) hydrolase, inhibiting its function . The nature of this interaction involves the compound binding to the enzyme, thereby suppressing the production of leukotriene B4 (LTB4) .
Cellular Effects
The effects of 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine on cells are primarily related to its inhibition of LTB4 production
Molecular Mechanism
At the molecular level, 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine exerts its effects by binding to the LTA4 hydrolase enzyme . This binding interaction inhibits the enzyme’s activity, leading to a decrease in the production of LTB4 .
Metabolic Pathways
1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine is involved in the leukotriene metabolic pathway, where it interacts with the LTA4 hydrolase enzyme
準備方法
The synthesis of SC 22716 typically involves the reaction of 4-phenylphenol with 2-chloroethylpyrrolidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the 2-chloroethylpyrrolidine, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
化学反応の分析
SC 22716 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted and functionalized derivatives of the parent compound .
類似化合物との比較
SC 22716 can be compared with other leukotriene A4 hydrolase inhibitors, such as SC-57461A and SC-57461B. These compounds share a similar mechanism of action but differ in their chemical structures and potency. For example, SC-57461A has a different substituent on the phenyl ring, which may affect its binding affinity and inhibitory activity . The uniqueness of SC 22716 lies in its specific structural features that confer high potency and selectivity for leukotriene A4 hydrolase .
Similar compounds include:
- SC-57461A
- SC-57461B
- Other pyrrolidine derivatives with varying substituents on the phenyl ring .
特性
IUPAC Name |
1-[2-(4-phenylphenoxy)ethyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-2-6-16(7-3-1)17-8-10-18(11-9-17)20-15-14-19-12-4-5-13-19/h1-3,6-11H,4-5,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUGRVAJRGZDJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438298 | |
| Record name | 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262451-89-8 | |
| Record name | 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


